2,4-Dimethoxy-5-phenylpyrimidine

Overview

Description

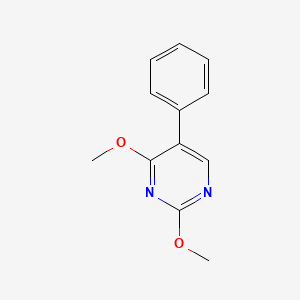

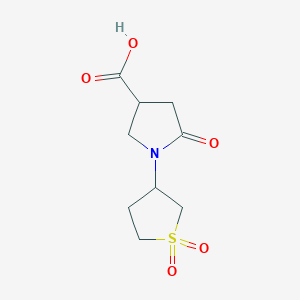

2,4-Dimethoxy-5-phenylpyrimidine is a compound with a molecular weight of 216.24. It is a pyrimidine derivative, which is a class of compounds that contain a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms .

Synthesis Analysis

The synthesis of 2,4-Dimethoxy-5-phenylpyrimidine involves the use of organolithium reagents . The compound was suspended in 6N HCl and heated to 100°C for 24 hours. The solution was then cooled in an ice bath to afford the title compound as a white solid .Molecular Structure Analysis

The molecular structure of 2,4-Dimethoxy-5-phenylpyrimidine is C12H12N2O2 . The InChI code for this compound is 1S/C12H12N2O2/c1-15-11-10 (8-13-12 (14-11)16-2)9-6-4-3-5-7-9/h3-8H,1-2H3 .Chemical Reactions Analysis

Pyrimidines, including 2,4-Dimethoxy-5-phenylpyrimidine, exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They exert their activity via diverse mechanisms, one of them being inhibition of protein kinases .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dimethoxy-5-phenylpyrimidine include a molecular weight of 216.24 and a molecular formula of C12H12N2O2 .Scientific Research Applications

- Application : Researchers have explored 2,4-dimethoxy-5-phenylpyrimidine as a caging group for various bioactive molecules. Its photolysis properties enable precise spatiotemporal control over the release of neurotransmitters, peptides, or other signaling molecules in biological systems .

- Application : By incorporating 2,4-dimethoxy-5-phenylpyrimidine derivatives, researchers have developed organic semiconductors suitable for OLEDs. These compounds exhibit promising electroluminescent properties, contributing to efficient light emission .

- Application : A study found that electron-donating groups in 2,4-dimethoxy-5-phenylpyrimidine are unfavorable for photolysis reactions. Understanding these effects informs the design of caging compounds for specific applications .

- Application : Researchers use it to synthesize novel compounds, including potential drug candidates. Its unique structure allows for diverse modifications, impacting biological activity .

- Application : Some studies explore the anticancer potential of 2,4-dimethoxy-5-phenylpyrimidine analogs. These compounds may interfere with cancer cell growth pathways or act as targeted therapies .

- Application : Researchers investigate using 2,4-dimethoxy-5-phenylpyrimidine derivatives to modify surfaces (e.g., nanoparticles, polymers). These modified materials find applications in catalysis, sensors, or drug delivery systems .

Photolysis and Caging Compounds

Organic Light-Emitting Diodes (OLEDs)

Electron-Donating Effects in Photolysis

Synthetic Chemistry and Medicinal Chemistry

Anticancer Agents

Materials Science and Surface Modification

Future Directions

Mechanism of Action

Target of Action

Pyrimidine derivatives have been known to interact with a variety of biological targets .

Mode of Action

Pyrimidine derivatives, in general, are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Pyrimidine derivatives have been implicated in a variety of biochemical pathways .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

Pyrimidine derivatives have been known to exert a variety of effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrimidine derivatives .

properties

IUPAC Name |

2,4-dimethoxy-5-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-15-11-10(8-13-12(14-11)16-2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSVFGHOWWIASZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethoxy-5-phenylpyrimidine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2421413.png)

![ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate](/img/structure/B2421417.png)

![1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/no-structure.png)

![[4-[(Z)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenyl] benzoate](/img/structure/B2421423.png)

![N-(4-ethylphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2421424.png)

![2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]acetamide](/img/structure/B2421428.png)

![7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B2421434.png)